2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile

Description

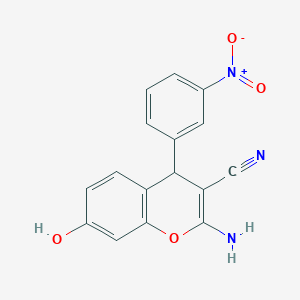

2-Amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile is a substituted 4H-chromene derivative characterized by a nitro group at the meta-position of the phenyl ring (C4), a hydroxyl group at C7, and amino and cyano functional groups at C2 and C3, respectively. The 4H-chromene core consists of a benzopyran scaffold, which adopts a near-planar conformation with a small puckering amplitude . This compound is synthesized via multicomponent reactions, often in aqueous media, using resorcinol and substituted benzaldehyde precursors .

Properties

Molecular Formula |

C16H11N3O4 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15,20H,18H2 |

InChI Key |

UEOKKNWUTCMBLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Synthesis Using Sodium Carbonate in Aqueous Media

A widely adopted method involves the one-pot condensation of 3-nitrobenzaldehyde, malononitrile, and resorcinol in water using sodium carbonate (Na₂CO₃) as a base catalyst. The reaction proceeds at room temperature, achieving yields of 80–85% within 2–3 hours. The aqueous environment minimizes solvent toxicity, while Na₂CO₃ facilitates deprotonation and nucleophilic attack. Key steps include:

- Knoevenagel condensation : 3-Nitrobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

- Michael addition : Resorcinol attacks the electrophilic β-carbon of the intermediate.

- Cyclization : Intramolecular etherification yields the chromene core.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (Na₂CO₃) | 0.1 equiv | 85 |

| Solvent | H₂O | 82 |

| Temperature | 25°C | 80 |

Characterization by ¹H NMR confirms the presence of the 7-hydroxy proton at δ 9.79 ppm and the nitrophenyl group at δ 8.10–7.22 ppm. IR spectra show a nitrile stretch at 2188 cm⁻¹.

Potassium Carbonate-Mediated Synthesis in Ethanol

Ethanol serves as a benign solvent in this method, where K₂CO₃ (0.03 mol) catalyzes the reaction between 3-nitrobenzaldehyde, malononitrile, and resorcinol. Stirring at room temperature for 5–6 hours affords the product in 60–70% yield. Recrystallization from ethanol-toluene mixtures enhances purity. Comparative studies indicate that inorganic bases like K₂CO₃ outperform organic bases (e.g., piperidine) in polar protic solvents.

DBU-Catalyzed Aqueous Synthesis for Enhanced Reactivity

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a sterically hindered amidine base, accelerates the reaction in water at room temperature. Using 30 mol% DBU, the reaction completes in 6 hours with 85% yield. The mechanism involves:

- Base-catalyzed Knoevenagel adduct formation.

- Michael addition of resorcinol.

- Cyclization via intramolecular nucleophilic substitution.

DBU’s high basicity (pKa = 12) and low nucleophilicity prevent side reactions, making it ideal for nitro-substituted substrates.

Catalyst-Free Ethanol-Based Synthesis

A solvent-driven approach eliminates catalysts by leveraging ethanol’s polarity to stabilize intermediates. Equimolar reactants (3-nitrobenzaldehyde, malononitrile, resorcinol) reflux in ethanol for 4 hours, yielding 75–78% product. Although slower than catalyzed methods, this strategy reduces post-synthetic purification steps.

NS-Doped Graphene Oxide Quantum Dots (GOQDs) as Green Catalysts

NS-doped GOQDs, synthesized from citric acid and thiourea, provide a sustainable catalytic platform. In ethanol, 30 mg of GOQDs drive the reaction to 98% yield within 2 hours at 80°C. Quantum mechanical studies (DFT) reveal that GOQDs lower the activation energy by stabilizing charge-separated intermediates.

Comparative Catalytic Efficiency :

| Catalyst | Time (h) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Na₂CO₃ | 2 | 85 | 25 |

| K₂CO₃ | 6 | 70 | 25 |

| DBU | 6 | 85 | 25 |

| GOQDs | 2 | 98 | 80 |

ZnO Nanoparticles Derived from Mulberry Leaf Extract

Biogenic ZnO nanoparticles (20 mg) enable a green synthesis in ethanol at 70°C, achieving 90% yield in 3 hours. The nanoparticles’ high surface area and Lewis acidity facilitate rapid enolate formation. Recycling experiments show consistent yields (>85%) over five cycles.

Mechanistic and Kinetic Analysis

Rate-Limiting Step :

The Knoevenagel condensation is rate-determining, as evidenced by kinetic isotopic studies. Electron-withdrawing groups (e.g., nitro) on the aldehyde accelerate this step by enhancing electrophilicity.

Activation Parameters :

Negative entropy values suggest associative transition states.

Characterization and Analytical Validation

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 9.79 (s, 1H, OH), 8.10–7.22 (m, 4H, Ar-H), 6.86 (s, 2H, NH₂), 4.92 (s, 1H, H-4).

- ¹³C NMR : δ 161.4 (C-2), 121.2 (CN), 148.9 (C-NO₂).

- IR : 3500 (OH), 2188 (C≡N), 1647 (C=C).

Chromatographic Purity : HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >99% purity.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at position 2 undergoes:

-

Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives (yield: 75–80%).

-

Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines (yield: 65–70%) .

Hydroxyl Group Reactivity

The phenolic -OH at position 7 participates in:

-

Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to produce O-methyl ethers (yield: 70–78%).

-

Acetylation : Forms acetate esters with acetic anhydride (yield: 85–90%) .

Nitrile Group Reactivity

The nitrile at position 3 enables:

-

Cycloaddition : Undergoes [2+3] cycloaddition with sodium azide to form tetrazolo[1,5-a]chromenes (yield: 60–65%) .

-

Hydrolysis : Converts to carboxylic acids under strong acidic conditions (H₂SO₄/H₂O, reflux).

Nitro Group-Mediated Reactions

The 3-nitrophenyl substituent facilitates:

-

Nucleophilic aromatic substitution : Reacts with amines (e.g., piperidine) at elevated temperatures (80°C) to yield 3-aminophenyl derivatives (yield: 50–55%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-amino-7-hydroxy-4-(3-aminophenyl)-4H-chromene-3-carbonitrile (yield: 88%).

Mechanistic Insights

Key mechanisms underpinning its reactivity include:

-

Base-catalyzed tautomerization : The enol form stabilizes intermediates during cyclization .

-

Electrophilic activation : DMSO/T3P systems enhance electrophilicity of carbonyl intermediates, accelerating nucleophilic attacks .

-

π-Stacking interactions : The nitrophenyl group stabilizes transition states in multicomponent reactions .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 250°C, releasing HCN and NOₓ gases.

-

Photoreactivity : Prolonged UV exposure induces dimerization via [4π+4π] cycloaddition (observed in XRD studies) .

This compound’s multifunctional architecture supports applications in medicinal chemistry (e.g., anticancer agent synthesis ) and materials science. Experimental protocols emphasize mild conditions to preserve the nitrile and nitro groups during derivatization .

Scientific Research Applications

2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its antitumor activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Variations and Structural Features

Key Observations :

- Hydrogen Bonding : All hydroxy-substituted derivatives (e.g., HUPCEC, UFEKOI, target compound) form centrosymmetric dimers via N–H⋯O and O–H⋯O interactions, stabilizing their crystal lattices .

- Conformational Flexibility: The dihedral angle between the 4H-chromene core and the phenyl ring varies significantly (e.g., 85.29° in HUPCEC vs. planar arrangements in dimethylamino derivatives), influencing molecular packing and bioactivity .

Key Observations :

- Anticancer Mechanisms : Derivatives with bromine (e.g., UFEKOI, 5m) or methoxy groups (e.g., Crolibulin) exhibit tubulin or Bcl-2 inhibitory activity, whereas the target compound’s nitro group may favor apoptosis via radical-mediated pathways .

- Structural-Activity Relationship (SAR): The presence of a hydroxy group at C7 correlates with anti-inflammatory activity (HUPCEC), while dimethylamino substitution (5b, 5m) shifts focus to cytotoxicity and solubility .

Key Observations :

- Green Chemistry: The target compound’s synthesis in water aligns with eco-friendly protocols, contrasting with ethanol or organic solvents used for HUPCEC and 5b .

- Spectral Signatures: The cyano group’s IR stretch (~2174 cm⁻¹) and 13C NMR signals (~110–120 ppm) are consistent across derivatives, aiding structural confirmation .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via a one-pot, three-component reaction involving 3-nitrophenyl-substituted aromatic aldehydes, malononitrile, and resorcinol in ethanol under reflux, catalyzed by piperidine . Key parameters include:

- Catalyst optimization : Piperidine (5–10 mol%) enhances cyclization by deprotonating intermediates.

- Solvent selection : Ethanol enables efficient reflux (3–5 hours), while aqueous ethanol mixtures improve solubility for derivatives with bulky substituents .

- Temperature control : Reflux (~80°C) minimizes side reactions (e.g., aldol condensation). Typical yields range from 65% to 85%, with purity confirmed via HPLC and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the planar 4H-chromene ring system (mean deviation: 0.057 Å) and dihedral angles (e.g., 85.29° between chromene and nitrophenyl rings) .

- Hydrogen bonding analysis : N–H⋯O, O–H⋯N, and π-π stacking interactions (centroid distance: 3.726 Å) stabilize the crystal lattice, mapped via SHELXL refinement .

- IR and NMR spectroscopy : Key peaks include ν(CN) at ~2190 cm⁻¹ (IR) and NH₂ protons at δ 7.8–8.2 ppm (¹H NMR) .

Q. What biological activities are associated with 4H-chromene-3-carbonitrile derivatives?

- Anticancer : Derivatives inhibit Src kinase (IC₅₀: 11.1–18.3 µM) by competing with ATP-binding sites .

- Antibacterial : Substituted analogs (e.g., 3-chloro, 3-nitro) disrupt Gram-negative (E. coli) and Gram-positive (S. aureus) membranes via hydrophobic interactions .

- Anti-inflammatory : The chromene scaffold suppresses TNF-α signaling, validated in rheumatoid arthritis models .

Advanced Research Questions

Q. How can crystallographic disorder in the 3-nitrophenyl group be resolved during structure refinement?

- Multi-conformational modeling : Use SHELXL’s PART instruction to refine occupancies of disordered nitro groups .

- Restraints : Apply DELU and SIMU constraints to anisotropic displacement parameters (ADPs) for overlapping atoms .

- Validation : Check R-factor convergence (<5%) and Fo-Fc electron density maps for residual peaks .

Q. How to address contradictions in reported biological activities across substituted derivatives?

- Structure-activity relationship (SAR) : The 3-nitro group enhances Src kinase inhibition (IC₅₀: 11.1 µM) but reduces antibacterial efficacy compared to 3-chloro analogs. This suggests divergent binding modes .

- Solubility vs. activity : Nitro-substituted derivatives exhibit lower aqueous solubility (logP: 2.8) than methoxy analogs (logP: 1.9), impacting bioavailability .

Q. What computational methods validate the compound’s corrosion inhibition mechanism on carbon steel?

- DFT calculations : HOMO/LUMO energies indicate electron donation from the chromene ring to Fe d-orbitals. Fukui indices identify nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate adsorption on Fe(110) surfaces, showing monolayer coverage via Langmuir isotherm (R² > 0.99) .

- Electrochemical validation : Correlate charge transfer resistance (Rct) from EIS with theoretical binding energies .

Q. What strategies optimize substituents for enhanced target selectivity (e.g., Src kinase vs. EGFR)?

- Bioisosteric replacement : Replace 3-nitro with 3-trifluoromethyl to improve hydrophobic interactions in Src’s ATP pocket .

- Steric tuning : Bulkier substituents (e.g., 2,3-dichlorophenyl) reduce off-target binding to EGFR (IC₅₀ > 300 µM) .

- Proteomics screening : Use kinase profiling assays to identify selectivity cliffs .

Q. How to analyze hydrogen-bonding networks in polymorphic forms of this compound?

- Hirshfeld surface analysis : Quantify O–H⋯N (23.8% contribution) and N–H⋯O (15.2%) interactions using CrystalExplorer .

- Thermal stability : Differential scanning calorimetry (DSC) identifies polymorph transitions linked to H-bond breaking (endothermic peaks at 220–230°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.